tert-Butyl(2-isocyanophenoxy)diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(2-isocyanophenoxy)diphenylsilane is an organosilicon compound that features a tert-butyl group, an isocyanophenoxy group, and two phenyl groups attached to a silicon atom
Vorbereitungsmethoden
The synthesis of tert-Butyl(2-isocyanophenoxy)diphenylsilane typically involves the reaction of tert-butyl(2-hydroxyphenoxy)diphenylsilane with a suitable isocyanate reagent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the isocyanate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl(2-isocyanophenoxy)diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(2-isocyanophenoxy)diphenylsilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: Used in the production of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Wirkmechanismus
The mechanism of action of tert-Butyl(2-isocyanophenoxy)diphenylsilane involves its interaction with various molecular targets. The isocyanate group can react with nucleophiles, leading to the formation of urea or carbamate derivatives. The silicon atom can also participate in coordination chemistry, forming stable complexes with metal ions. These interactions are crucial for the compound’s applications in materials science and catalysis.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl(2-isocyanophenoxy)diphenylsilane can be compared with other similar organosilicon compounds, such as:
- tert-Butyl(2-iodoethoxy)diphenylsilane
- tert-Butyl(chloro)diphenylsilane
- tert-Butyl(2-methyl-2-propoxy)diphenylsilane These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique combination of the isocyanophenoxy group with the tert-butyl and diphenylsilane moieties makes this compound particularly valuable for specific applications in materials science and catalysis.
Eigenschaften
CAS-Nummer |
90776-62-8 |
---|---|
Molekularformel |
C23H23NOSi |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
tert-butyl-(2-isocyanophenoxy)-diphenylsilane |
InChI |
InChI=1S/C23H23NOSi/c1-23(2,3)26(19-13-7-5-8-14-19,20-15-9-6-10-16-20)25-22-18-12-11-17-21(22)24-4/h5-18H,1-3H3 |
InChI-Schlüssel |
JUXAIAUUHOBZHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.